Propyl 4-(methylsulfanyl)-2-nitrobenzoate
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Overview
Description
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a propyl ester group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(methylsulfanyl)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-(methylsulfanyl)benzoic acid to introduce the nitro group, followed by esterification with propanol to form the propyl ester. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(methylsulfanyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide (basic conditions), sulfuric acid (acidic conditions).
Major Products Formed
Oxidation: Propyl 4-(methylsulfinyl)-2-nitrobenzoate, Propyl 4-(methylsulfonyl)-2-nitrobenzoate.
Reduction: Propyl 4-(methylsulfanyl)-2-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(methylsulfanyl)-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 4-(methylsulfanyl)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-nitrobenzoate
- Ethyl 4-(methylsulfanyl)-2-nitrobenzoate
- Butyl 4-(methylsulfanyl)-2-nitrobenzoate
Uniqueness
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl counterparts .
Properties
CAS No. |
138509-65-6 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
propyl 4-methylsulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-3-6-16-11(13)9-5-4-8(17-2)7-10(9)12(14)15/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MWDWFSLXEMGNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
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